N-(4-chlorobenzyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
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Overview
Description
N~1~-(4-CHLOROBENZYL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, a difluoromethyl group, and a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLOROBENZYL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically introduced through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrazole derivative.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CHLOROBENZYL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-CHLOROBENZYL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, N1-(4-CHLOROBENZYL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROBENZYL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Chlorobenzyl)-2-[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
- N~1~-(4-Chlorobenzyl)-2-[3-(methyl)-5-methyl-1H-pyrazol-1-yl]acetamide
Uniqueness
N~1~-(4-CHLOROBENZYL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to the presence of both the difluoromethyl and chlorobenzyl groups, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.
This detailed overview provides a comprehensive understanding of N1-(4-CHLOROBENZYL)-2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDE, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C14H14ClF2N3O |
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Molecular Weight |
313.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide |
InChI |
InChI=1S/C14H14ClF2N3O/c1-9-6-12(14(16)17)19-20(9)8-13(21)18-7-10-2-4-11(15)5-3-10/h2-6,14H,7-8H2,1H3,(H,18,21) |
InChI Key |
RLLMPDXAVUKKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)Cl)C(F)F |
Origin of Product |
United States |
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